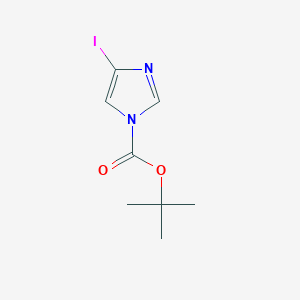

1-Boc-4-iodo-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Research

The imidazole nucleus is a fundamental component of numerous biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine. ajrconline.orgresearchgate.net Its prevalence in nature has inspired chemists to incorporate this heterocyclic system into a vast array of synthetic molecules with diverse applications. In medicinal chemistry, imidazole derivatives have been extensively investigated and developed as therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgresearchgate.netijpsjournal.com The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions is crucial to its biological activity, allowing for specific interactions with enzymes and receptors. nih.govbohrium.com

Beyond pharmaceuticals, imidazole-based compounds are finding increasing use in materials science and catalysis. rsc.org Their inherent aromaticity and tunable electronic properties make them suitable components for organic light-emitting diodes (OLEDs), dyes for solar cells, and functional polymers. rsc.org Furthermore, N-heterocyclic carbenes (NHCs) derived from imidazoles have emerged as powerful ligands in organometallic catalysis, facilitating a wide range of chemical transformations. rsc.org

Overview of Halogenated Imidazoles as Strategic Synthetic Intermediates

The introduction of a halogen atom onto the imidazole ring dramatically enhances its synthetic versatility. chem-soc.si Halogenated imidazoles serve as key building blocks in organic synthesis, primarily due to the halogen's ability to act as a leaving group in various cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including aryl, alkyl, and other functional groups, onto the imidazole core.

The position of the halogen atom on the imidazole ring influences its reactivity. For instance, the chlorine atoms in 2,4,5-trichloroimidazole (B1196960) serve as excellent leaving groups and activate the ring towards various transformations. The regioselective synthesis of halogenated imidazoles is, therefore, a critical aspect of their application. chem-soc.si The ability to selectively functionalize specific positions on the imidazole ring through halogen-metal exchange reactions further underscores the strategic importance of these intermediates. chem-soc.siresearchgate.net

Conceptual Framework for the Utility of 1-Boc-4-iodo-1H-imidazole

Among the various halogenated imidazoles, this compound has emerged as a particularly valuable and versatile synthetic intermediate. This compound incorporates two key features that contribute to its utility: the tert-butoxycarbonyl (Boc) protecting group at the N-1 position and an iodine atom at the C-4 position.

The Boc group serves several crucial functions. It protects the N-H proton of the imidazole, preventing unwanted side reactions and improving the solubility of the compound in organic solvents. More importantly, the Boc group can be easily removed under mild acidic conditions, allowing for the deprotection of the imidazole nitrogen at a later stage of the synthesis.

The iodine atom at the C-4 position is the key to the compound's synthetic utility. Iodine is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. researchgate.netmdpi.comeie.gr This allows for the efficient and regioselective formation of carbon-carbon and carbon-heteroatom bonds at the C-4 position of the imidazole ring. For instance, 4-iodo-1H-imidazole can be utilized to introduce imidazole groups into different molecules via the Suzuki reaction. google.com

The combination of the Boc protecting group and the iodo substituent makes this compound a highly strategic building block. It allows for the controlled and sequential functionalization of the imidazole ring. A typical synthetic sequence might involve a cross-coupling reaction at the C-4 position, followed by the removal of the Boc group to allow for further modification at the N-1 position. This strategic approach provides chemists with a powerful tool for the construction of complex and highly substituted imidazole derivatives with a wide range of potential applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 840481-77-8 | nih.govamericanelements.comachemblock.com |

| Molecular Formula | C8H11IN2O2 | nih.govchemscene.com |

| Molecular Weight | 294.09 g/mol | nih.govchemscene.com |

| IUPAC Name | tert-butyl 4-iodoimidazole-1-carboxylate | nih.govamericanelements.com |

| Appearance | White to yellow solid | americanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-iodoimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-4-6(9)10-5-11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUJHCRLXRVGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201224467 | |

| Record name | 1,1-Dimethylethyl 4-iodo-1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201224467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840481-77-8 | |

| Record name | 1,1-Dimethylethyl 4-iodo-1H-imidazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=840481-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-iodo-1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201224467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Role of 1 Boc 4 Iodo 1h Imidazole in Complex Molecule Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

1-Boc-4-iodo-1H-imidazole is a key substrate in numerous transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it a highly reactive site for oxidative addition to low-valent transition metal complexes, which is the initial step in many catalytic cycles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Palladium catalysts are the most extensively used for activating the C-I bond in this compound and related iodo-heterocycles. The versatility of palladium catalysis allows for a wide array of transformations, including the formation of biaryl systems, alkynylated heterocycles, and functionalized amides.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. In the context of this compound, this reaction is used to introduce aryl, heteroaryl, or vinyl substituents at the C4 position of the imidazole (B134444) core. Studies have shown that 4-iodo-1H-imidazoles react efficiently with various boronic acids in the presence of a palladium catalyst and a base. rsc.orgmdpi-res.com For instance, 4-iodo-1H-imidazole can be coupled with 2-naphthylboronic acid under microwave irradiation to yield the corresponding 4-(2-naphthyl)-1H-imidazole. mdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. mdpi-res.commdpi.com A recent strategy for synthesizing an imidazole-fused 2-aminoquinoline (B145021) core involved the Suzuki-Miyaura coupling of an iodoimidazole with an in situ-generated o-aminophenylboronic acid. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling with Iodo-Imidazoles

| Iodo-Imidazole Derivative | Coupling Partner | Catalyst / Ligand | Base / Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-1H-imidazole | 2-Naphthylboronic acid | PdCl₂(dppf) | CsF / Toluene:H₂O | 110 °C, MW, 2h | 90% (for bromide) | mdpi.com |

| 5-(para-Iodophenyl)-4H-imidazole 3-oxide | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Dioxane | Reflux | High | rsc.org |

| Iodoimidazole 3 | o-Aminophenylboronic acid 4a | (PPh₃)₂PdCl₂ | K₃PO₄ / Methanol, 2-MeTHF | 70 °C | Not specified | acs.org |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. libretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. libretexts.orgsci-hub.se For this compound, this transformation is crucial for synthesizing alkynyl-substituted imidazoles, which are important precursors for various biologically active molecules and functional materials. sci-hub.se The reaction has been successfully applied to 4-iodo-substituted imidazoles to prepare compounds for potential therapeutic use. sci-hub.se Different palladium sources, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can be employed, often in combination with CuI and an amine base like triethylamine. sci-hub.semdpi.com Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

Table 2: Representative Sonogashira Reactions with Iodo-Heterocycles

| Iodo-Heterocycle | Alkyne Partner | Catalyst / Co-catalyst | Base / Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-imidazole derivative | Ethyl propiolate | Pd(0)/Cu(I) | Amine | Not specified | Imidazole 102 | sci-hub.se |

| 1-Methyl-4,5-diiodoimidazole | Terminal Alkyne | Pd(0)/Cu(I) | Amine | Not specified | Dialkynylated imidazole | sci-hub.se |

| 5-Iodouracil PNA-residue | Various Alkynes | Pd(PPh₃)₄ / CuI | Not specified / DMF | Solution Phase | Coupled Product (38-53%) | mdpi.com |

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. google.com This reaction provides a direct method for the vinylation of the imidazole ring at the C4 position using this compound. The reaction typically requires a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate, a phosphine (B1218219) ligand, and a base. google.com While iodo derivatives are more reactive and may not always require auxiliary phosphine ligands, the choice of ligand can significantly influence the reaction's efficiency and selectivity. google.comclockss.org Studies on the Heck-Mizoroki reaction of related 1-protected-4-iodo-1H-pyrazoles have shown that ligands like triethyl phosphite (B83602) and protecting groups like the trityl group are effective for this transformation. clockss.org

Table 3: Heck Reaction Conditions for Iodo-Heterocycles

| Iodo-Heterocycle | Alkene Partner | Catalyst / Ligand | Base / Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinyl pyridine | Pd(OAc)₂ / Tri-o-tolylphosphine | DIPEA / DMF | Heat | Not specified | google.com |

| 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N / DMF | 80 °C, 24h | 95% | clockss.org |

| 1-Trityl-4-iodo-1H-pyrazole | tert-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N / DMF | 80 °C, 24h | 90% | clockss.org |

Aminocarbonylation is a powerful reaction that introduces an amide functional group by coupling an organic halide, carbon monoxide (CO), and an amine, catalyzed by a palladium complex. scispace.comthieme-connect.de This process is highly valuable for synthesizing imidazole-4-carboxamides from this compound. Due to the challenges of handling gaseous and toxic CO, various CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆), are often used. scispace.comrsc.org Research has demonstrated the successful aminocarbonylation of 5-aryl-4-iodo-1H-imidazoles with amino acid amides using Mo(CO)₆ as the CO source, providing a route to imidazole-based peptidomimetics. rsc.orgresearchgate.net The reaction conditions are generally mild, and the process can be applied to a range of amine nucleophiles, including α-amino acid esters, to produce N-capped amino acids. researchgate.netresearchgate.net

Table 4: Aminocarbonylation of Iodo-Imidazoles and Related Aryl Iodides

| Iodo-Compound | Amine Nucleophile | CO Source | Catalyst / Ligand | Base / Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 5-Aryl-4-iodo-1-benzyl-1H-imidazole | Phenylalanine amide | Mo(CO)₆ | Pd(PPh₃)₄ | K₂CO₃, DMAP / 1,4-Dioxane | Imidazole-4-carboxamide | rsc.org |

| 5-Aryl-4-iodo-1H-imidazoles | Amino acid amide | Mo(CO)₆ | Not specified | Not specified | Constrained H-Phe-Phe-NH₂ analogues | researchgate.net |

| (Hetero)aryl iodides | α-Amino acid esters | Chloroform | Palladium | Not specified / Air | N-capped α-amino acids | researchgate.net |

While palladium is dominant in cross-coupling reactions, copper catalysts also play a significant role in the functionalization of imidazoles. Copper-catalyzed reactions offer alternative pathways, particularly for C-N bond formation. The Chan-Evans-Lam (CEL) reaction, for instance, involves the copper-catalyzed coupling of N-nucleophiles, such as imidazoles, with arylboronic acids. researchgate.net Furthermore, copper-catalyzed Ullmann-type reactions can be used to couple iodo-imidazoles with various nucleophiles, including amines and phenols. researchgate.net These reactions are often cost-effective and can exhibit different selectivity compared to their palladium-catalyzed counterparts. For example, copper(I) iodide has been used to catalyze the reaction of imidazole with 4-iodoacetophenone. researchgate.net Copper catalysts are also instrumental in "click chemistry," such as the synthesis of 1,2,3-triazoles, which can involve imidazole-derived starting materials. rsc.orgrsc.org

Table 5: Examples of Copper-Catalyzed Reactions with Imidazoles

| Imidazole Substrate | Coupling Partner | Catalyst | Ligand | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Imidazole | 4-Iodoacetophenone | Copper Complex (3) | None | 120 °C, DMF | N-Arylimidazole (63%) | researchgate.net |

| Aryl Iodides | Aliphatic Amines | CuI | Cyclic β-diketone | Room Temp, THF | N-Aryl Amine | researchgate.net |

| Enones | Amines | Copper | None | Not specified | 1,2,4-Trisubstituted Imidazoles | rsc.org |

Copper-Catalyzed Reactions

Photoinduced C-H Arylation

Recent advancements in photochemistry have highlighted the utility of this compound in photoinduced C-H arylation reactions. These reactions offer a powerful and atom-economical method for forming carbon-carbon bonds. In this context, the iodo-imidazole derivative can be coupled with various aromatic and heteroaromatic compounds under the influence of light.

One notable development is the use of a heterogeneous copper catalyst that enables photoinduced C-H arylations under exceptionally mild conditions at room temperature. researchgate.net This method has proven effective for the arylation of a variety of azole derivatives, including imidazoles. researchgate.net The reaction is believed to proceed through a single electron transfer (SET) mechanism, where an aryl radical is generated as a key intermediate. rsc.org The versatility of this approach is demonstrated by its application in the late-stage functionalization of complex molecules and even in the gram-scale synthesis of natural products. researchgate.netrsc.org

Furthermore, visible-light-induced C-H arylation of azoles has been achieved using a dual catalytic system that combines a ligand-free copper(I)-catalyst with a photoredox catalyst. rsc.org An organic photoredox catalyst, 10-phenylphenothiazine (PTH), has been identified as a cost-effective and environmentally friendly alternative to expensive iridium-based complexes. rsc.org This dual catalytic system has shown broad applicability for the C-H arylation of various azoles, including challenging imidazole substrates. rsc.org

| Catalytic System | Reaction Conditions | Key Advantages | Mechanism | Reference |

|---|---|---|---|---|

| Heterogeneous Copper Catalyst | Room Temperature, Light | Mild conditions, catalyst reusability | Single Electron Transfer (SET) | researchgate.net |

| Copper(I)/Photoredox (PTH) Dual Catalysis | Visible Light | Cost-effective, environmentally benign | Single Electron Transfer (SET) | rsc.org |

C-N and C-O Coupling Processes

The iodo-substituent at the C-4 position of this compound makes it an excellent substrate for various cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions are fundamental in the synthesis of a vast array of biologically active compounds and functional materials.

The Ullmann condensation, a classic copper-catalyzed reaction, is a prominent method for forming C-N and C-O bonds. nih.gov Modern variations of the Ullmann reaction have been developed to proceed under milder conditions with improved functional group tolerance. For instance, the use of ligands such as picolinic acid and 1H-imidazole-4-carboxylic acid has enabled the efficient coupling of aryl halides with phenols and N-heterocycles. nih.gov These advancements allow for the synthesis of diaryl ethers and N-arylated imidazoles from iodo-imidazole precursors. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for the formation of C-N bonds. acs.org These reactions exhibit broad substrate scope and functional group compatibility, making them suitable for the synthesis of complex nitrogen-containing heterocycles. acs.org The N-arylation of imidazoles using these methods provides a direct route to substituted imidazole derivatives that are prevalent in medicinal chemistry. acs.org

Other Metal-Catalyzed Transformations in Imidazole Functionalization

Beyond C-H arylation and C-N/C-O coupling, this compound participates in a variety of other metal-catalyzed transformations that enable the diverse functionalization of the imidazole ring. These reactions often leverage the reactivity of the carbon-iodine bond.

For example, palladium-catalyzed reactions are not limited to C-N and C-O bond formation. They are also employed for the direct α-arylation of ketones with aryl halides, a process that can be adapted for the functionalization of the imidazole core. acs.org Similarly, silver(I)-catalyzed C-H activation has been shown to enable the direct α-arylation of benzo[b]thiophenes at near-room temperature, a strategy that could potentially be applied to imidazole derivatives. acs.org

Furthermore, the development of novel ligands and catalytic systems continues to expand the scope of metal-catalyzed reactions. eie.gr This includes the use of N-heterocyclic carbenes (NHCs) as ligands for transition metals, which have shown remarkable activity in various coupling reactions. rsc.org

Directed Functionalization of the Imidazole Ring

The strategic placement of the Boc protecting group and the iodo substituent on this compound allows for the highly controlled and regioselective functionalization of the imidazole ring.

Regioselective Substitution at C-2, C-4, and C-5 Positions

The synthesis of specifically substituted imidazoles is a significant challenge in organic chemistry. rsc.org Methodologies that allow for the regiocontrolled introduction of substituents at the C-2, C-4, and C-5 positions are of great interest. rsc.org

Several strategies have been developed to achieve this regioselectivity. For instance, some methods allow for the synthesis of imidazoles that are regioselectively substituted at only the N-1 and C-4 positions. rsc.org Other protocols enable the introduction of functional groups at the C-2 and C-4 positions, with the potential to add a substituent at the C-5 position as well. rsc.org The "borrowing hydrogen" process, catalyzed by ruthenium, allows for the synthesis of NH-imidazoles with regioselective substitution at the C-2, C-4, and C-5 positions. rsc.org

A short and efficient synthesis of 1,4-disubstituted imidazoles has been developed that provides products with complete regioselectivity. rsc.org This method is particularly useful for preparing compounds that are difficult to access through other means. rsc.org

Functional Group Compatibility in Transformations

A key advantage of using this compound and its derivatives in synthesis is the high degree of functional group compatibility observed in many of the associated transformations. The mild reaction conditions often employed, such as in photoinduced and some metal-catalyzed reactions, allow for the presence of a wide range of functional groups in the coupling partners. rsc.orgorganic-chemistry.org

For example, a ruthenium-catalyzed borrowing hydrogen protocol for imidazole synthesis is tolerant of both aryl and heteroaryl functional groups. rsc.org Similarly, an ultrasound-assisted, metal-free synthesis of imidazo[1,2-a]pyridines demonstrates broad functional-group compatibility. organic-chemistry.org This tolerance is crucial for the synthesis of complex molecules where sensitive functional groups must be preserved throughout the synthetic sequence.

Application as a Building Block for Diverse Heterocyclic Compounds

The versatility of this compound as a synthetic intermediate extends to its use as a building block for a wide variety of other heterocyclic compounds. The imidazole core is a common motif in many biologically active molecules, and the ability to functionalize it in a controlled manner is highly valuable. chemimpex.comresearchgate.net

For instance, substituted imidazoles are key components in the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, which can be prepared using a KI/tert-butyl hydroperoxide catalytic system in water. organic-chemistry.org Furthermore, aminocarbonylation of 4-iodo-1H-imidazoles provides a route to imidazole-based peptidomimetics. acs.org The imidazole moiety is also found in a range of other important heterocyclic structures. aksci.commsesupplies.com

Synthesis of Imidazole-Based Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. The imidazole ring is a common feature in these designs as it can replicate the spatial and electronic properties of amino acid side chains, such as that of histidine.

This compound serves as a key scaffold in the generation of these peptide analogues. For instance, it is employed in the synthesis of constrained dipeptide mimetics, such as analogues of H-Phe-Phe-NH2. The iodo-group at the C4 position allows for the introduction of various substituents via cross-coupling reactions, which can mimic the side chains of different amino acids. Furthermore, the imidazole core can be integrated into larger structures designed to replicate the α-helix secondary structure of proteins. acs.org This is achieved by using the functionalized imidazole to create scaffolds, like imidazole-phenyl-thiazole systems, that project substituents in a spatially defined manner, mimicking the presentation of key residues in a peptide sequence. acs.org

Construction of Highly Substituted Imidazole Derivatives

The synthesis of highly substituted imidazoles is of great interest due to their prevalence in biologically active compounds. This compound is an ideal starting material for creating complex, multi-substituted imidazole derivatives through sequential, regioselective functionalization.

Research has demonstrated a general approach to complex arylated imidazoles that leverages the reactivity of halo-imidazoles. Starting with a protected 4-iodoimidazole (B15931), chemists can perform a sequence of reactions, including cross-coupling at the C4 position, followed by functionalization at other positions of the imidazole ring (C2 and C5) after removal or modification of the Boc-protecting group. This stepwise approach allows for the controlled installation of multiple, distinct substituents, leading to a diverse library of highly decorated imidazole cores. rsc.org An example includes the construction of the polysubstituted tetrahydrobenzimidazole core found in the pyrrole-imidazole alkaloid ageliferin, which can be approached using building blocks derived from functionalized 4-vinylimidazoles, themselves accessible from 4-iodoimidazole precursors. researchgate.net

Formation of Di- and Trisubstituted Imidazoles

The controlled synthesis of di- and trisubstituted imidazoles is a fundamental challenge in heterocyclic chemistry, and this compound provides a reliable entry point for achieving specific substitution patterns. rsc.org The iodine at the C4 position dictates the initial site of functionalization, typically via metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings.

This initial C4-substitution provides a 1,4-disubstituted imidazole (after deprotection). Further substitution can be achieved at the C2 or C5 positions. For example, lithiation of the C2 position, followed by quenching with an electrophile, can lead to 1,2,4-trisubstituted imidazoles. Alternatively, reaction conditions can be tuned to favor functionalization at the C5 position, yielding 1,4,5-trisubstituted products. acs.org The regioselectivity is often controlled by the nature of the protecting group and the reaction conditions employed, allowing for the selective formation of different trisubstituted isomers, such as 1,2,4- and 1,2,5-trisubstituted imidazoles. chemimpex.com

Role in Advanced Chemical Scaffolds Synthesis

Beyond the construction of substituted imidazoles themselves, this compound is a critical intermediate in the assembly of more complex and advanced chemical scaffolds that form the core of natural products and pharmaceutical drugs.

Precursor in Natural Product Synthesis

The imidazole moiety is a key structural component of many marine-derived natural products, particularly the pyrrole-imidazole alkaloids (PIAs). sci-hub.senih.gov These compounds, isolated from marine sponges, exhibit a wide range of biological activities and often feature complex, polycyclic frameworks. rsc.orgsci-hub.se

This compound and its un-protected counterpart, 4-iodoimidazole, are instrumental in the total synthesis of these alkaloids. researchgate.netbaranlab.org They serve as the foundational building block for the imidazole portion of molecules like oroidin (B1234803), hymenidin, and ageliferin. rsc.orgsci-hub.seresearchgate.net In these syntheses, the iodo-substituent is typically utilized in a crucial cross-coupling step to connect the imidazole ring to other parts of the natural product skeleton. For example, in the synthesis of oroidin and its analogues, the 4-iodoimidazole fragment is coupled with a substituted pyrrole (B145914) unit to construct the characteristic pyrrole-imidazole core. rsc.orgsci-hub.se The ability to introduce the 4-iodoimidazole unit efficiently and regioselectively is a key advantage in the multi-step synthesis of these complex natural targets.

Intermediate in Pharmaceutical Lead Compound Development

The imidazole ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates. This compound is a valuable intermediate in the discovery and development of new pharmaceutical leads due to the versatility of the iodo-group for diversification. chemimpex.com

This building block has been employed in the synthesis of lead compounds for a variety of therapeutic targets:

Antiparasitic Agents: The compound is a key intermediate for developing inhibitors against parasitic diseases. It has been used to synthesize compounds targeting Trypanosoma cruzi, the parasite responsible for Chagas disease, and for developing treatments for African Sleeping Sickness (Trypanosoma brucei). acs.orggoogle.comnih.gov The synthesis of these inhibitors often involves a cross-coupling reaction at the C4 position to introduce aryl or heteroaryl groups that are crucial for biological activity. google.com

Enzyme Inhibitors: In a drug discovery project targeting methionine aminopeptidase (B13392206) 2 (MetAP2), a key enzyme in angiogenesis, an intermediate derived from 4,5-diiodoimidazole was used to generate a library of potential inhibitors designed to mimic the natural product ovalicin. This highlights the utility of iodo-imidazoles in creating focused libraries for lead optimization.

Kinase Inhibitors: The imidazole scaffold is prevalent in kinase inhibitors. The development of imidazo[4,5-c]quinoline-based inhibitors, such as analogues of NVP-BEZ235, has utilized iodo-imidazole intermediates to explore structure-activity relationships and optimize properties like selectivity and CNS penetration. acs.org

Mechanistic Investigations of Reactions Involving 1 Boc 4 Iodo 1h Imidazole

Elucidation of Reaction Pathways in Cross-Coupling Processes

Transition-metal-catalyzed cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation, and 1-Boc-4-iodo-1H-imidazole is an excellent electrophilic partner. The generally accepted mechanism for these processes, particularly those catalyzed by palladium, involves a catalytic cycle of three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netcore.ac.uk

The catalytic cycle typically begins with the oxidative addition of the C-I bond of this compound to a low-valent metal center, most commonly a Pd(0) species. researchgate.net This step is often rate-determining and involves the insertion of the palladium atom into the carbon-iodine bond, leading to the formation of a square planar Pd(II) intermediate. orgsyn.orgbaranlab.org The general reactivity trend for carbon-halogen bonds in oxidative addition is C-I > C-Br > C-Cl, making the iodo-substituent on the imidazole (B134444) ring highly reactive for this transformation. nih.gov

The active catalytic species is often a coordinatively unsaturated, monoligated Pd(0) complex, generated in situ from a more stable precatalyst. ua.edu The reaction of this compound with the Pd(0) catalyst results in a formal oxidation of the metal from Pd(0) to Pd(II) and the formation of an organopalladium(II) halide complex. core.ac.uk Studies on similar halo-heterocycles suggest this oxidative addition step is generally irreversible and dictates the initial site of reaction. baranlab.org Theoretical and experimental studies on related imidazolium (B1220033) salts have confirmed that oxidative addition of C-I bonds to Pd(0) centers is a facile process. acs.org

Table 1: General Steps in Palladium-Catalyzed Cross-Coupling

| Step | Reactants | Product | Metal Oxidation State Change |

|---|---|---|---|

| Oxidative Addition | R-X (e.g., this compound) + L |

L |

Pd(0) → Pd(II) |

| Transmetalation | L |

L |

Pd(II) → Pd(II) |

| Reductive Elimination | LnPd(II)(R)(R') | R-R' + LnPd(0) | Pd(II) → Pd(0) |

This table outlines the canonical catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, applicable to substrates like this compound.

Following oxidative addition, the transmetalation step occurs. In this stage, an organometallic nucleophile (R'-M', such as an organoboron, organozinc, or organotin reagent) transfers its organic group to the Pd(II) center, displacing the halide. researchgate.net This forms a diorganopalladium(II) intermediate. For Suzuki-Miyaura couplings, this step often requires activation of the organoboron reagent by a base. researchgate.net The choice of ligands on the palladium, the base, and the solvent can significantly influence the efficiency of this step. organic-chemistry.org

The final step of the cycle is reductive elimination. The two organic groups (the imidazole moiety and the group from the transmetalating agent) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. researcher.lifeacs.org For reductive elimination to occur, the two coupling fragments must typically be in a cis orientation on the palladium complex. core.ac.uk A slow reductive elimination can sometimes stall the catalytic cycle, allowing for undesired side reactions. core.ac.uk

Oxidative Addition Mechanisms

Regioselectivity and Stereoselectivity Control Principles

Regioselectivity in the functionalization of the imidazole core is a critical challenge. In the case of this compound, the positions are clearly defined. The bulky Boc group at N-1 sterically hinders this nitrogen and the adjacent C-2 and C-5 positions, while also acting as an electron-withdrawing group that modifies the electronic properties of the ring. clockss.org The primary site of reactivity in cross-coupling reactions is the C-4 position, dictated by the presence of the highly reactive iodo group. nih.gov

When considering functionalization beyond the C-I bond, such as direct C-H activation, both steric and electronic factors become paramount. The electronic nature of substituents already on the imidazole ring can influence reactivity; electron-withdrawing groups can enhance the electrophilicity at certain positions, potentially favoring nucleophilic attack or altering C-H acidity. clockss.orgbeilstein-journals.org In copper-catalyzed N-arylation of pyrazoles, a related azole, both steric and electronic forces directed by ligand choice were found to control regioselectivity between the two nitrogen atoms. nih.gov Similarly, the choice of catalyst and ligands in reactions involving this compound can be tuned to overcome steric hindrance or favor reaction at a specific site based on electronic demand. organic-chemistry.org

A common issue in imidazole chemistry is the potential for isomerization, particularly during N-alkylation of asymmetrically substituted imidazoles, which can lead to a mixture of regioisomers. orgsyn.orgresearchgate.net The use of the N-Boc protecting group on this compound effectively circumvents this problem by blocking the N-1 position, thus preventing alkylation at this site and ensuring that reactions proceed with a defined regiochemical outcome.

However, isomerization can also refer to the migration of substituents around the ring. While less common for heavy halogens on a Boc-protected ring under typical cross-coupling conditions, a phenomenon known as the "halogen dance" can occur under strongly basic conditions, where a halogen atom migrates to a different position on the ring. More relevant to the functionalization of imidazoles is the potential for isomerization of protecting groups or rearrangement of intermediates. For instance, studies on N-sulfamoyl-5-iodo-imidazoles have shown that they can rapidly isomerize in situ to the 4-iodo isomer before undergoing N-alkylation, leading to a product that might not be the one expected from the starting material's structure. researchgate.netacs.org While the C-I bond in this compound is generally stable, awareness of potential isomerization pathways under specific, often basic, reaction conditions is crucial for reaction design. researchgate.netthieme-connect.com

Influence of Steric and Electronic Factors

C-H Bond Activation and Functionalization Strategies

While cross-coupling at the C-I bond is a powerful tool, modern synthetic chemistry increasingly utilizes direct C-H bond activation to forge new bonds, offering a more atom-economical approach. rsc.org For this compound, the C-2 and C-5 positions possess C-H bonds that could be targeted for functionalization.

The C-H activation of imidazoles, particularly at the C-5 position, has been the subject of significant development. rsc.org Palladium-catalyzed direct arylation often proceeds via a concerted metalation-deprotonation (CMD) mechanism or through electrophilic palladation. imperial.ac.uk The N-Boc group can influence the regioselectivity of C-H activation. In some systems, N-protecting groups control whether functionalization occurs at the C-2 or C-3 (equivalent to C-5) position of a pyrrole (B145914) ring. imperial.ac.uk For imidazoles, directing groups can be employed to orient a metal catalyst toward a specific C-H bond. mdpi.com While the Boc group itself is not a classical directing group, the nitrogen atoms of the imidazole ring can coordinate to the metal center, influencing which C-H bond is activated.

Recent strategies have focused on the rhodium(III)-catalyzed C-H activation of N-Boc hydrazines and other substrates, demonstrating that Boc-protected nitrogen compounds are viable substrates for these transformations. rsc.org Copper-catalyzed methods have also emerged for the C-H functionalization of imidazo[1,2-a]pyridines. acs.org These precedents suggest that, under the appropriate catalytic conditions, the C-2 or C-5 positions of this compound could be functionalized directly, providing an orthogonal strategy to the well-established chemistry at the C-4 position.

Table 2: Comparison of Functionalization Strategies for the Imidazole Core

| Strategy | Position Targeted | Key Intermediate | Typical Catalyst | Mechanistic Feature |

|---|---|---|---|---|

| Cross-Coupling | C4 (C-I bond) | Organo-Pd(II) halide | Pd(0) complexes | Oxidative addition at C-I bond core.ac.uk |

| Direct C-H Activation | C2 or C5 | Cyclometalated species | Pd(II), Rh(III), Cu(I/II) | Concerted Metalation-Deprotonation (CMD) or SEAr rsc.orgimperial.ac.uk |

Transition Metal-Catalyzed C-H Functionalization

There is no available literature detailing the mechanistic investigations of transition metal-catalyzed C-H functionalization specifically at the C2 or C5 positions of this compound. Research on this substrate prioritizes the transformation of the C-I bond.

Oxidative C-H Functionalization Protocols

Similarly, specific protocols and mechanistic studies for the oxidative C-H functionalization of this compound have not been reported. The presence of the easily oxidizable iodide atom would likely complicate such reactions, potentially leading to undesired side reactions or catalyst deactivation, further explaining the focus on C-I bond chemistry.

Role of the Boc Protecting Group in Modulating Reactivity and Selectivity

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its steric bulk and electronic influence. mdpi.comnih.gov In the context of general imidazole C-H activation, N-protecting groups are crucial for tuning the electronic properties of the ring and influencing regioselectivity between the C2, C4, and C5 positions. The Boc group, being electron-withdrawing, generally deactivates the imidazole ring towards electrophilic attack but can play a role in directing metallation.

However, in the specific case of this compound, there is no research available that investigates the role of the Boc group in modulating the reactivity and selectivity of C-H functionalization. Its role is primarily understood in the context of protecting the N-H group during reactions at the C-I position, preventing N-arylation or other side reactions and improving solubility in organic solvents. Any discussion on its influence on C-H activation for this specific molecule would be speculative.

Advanced Applications in Chemical Research

Catalysis and Ligand Design

The imidazole (B134444) scaffold is a cornerstone in the design of ligands for transition metal catalysis due to its strong σ-donating properties. 1-Boc-4-iodo-1H-imidazole serves as an excellent precursor for sophisticated ligand systems, including both imidazole-based ligands and N-heterocyclic carbenes (NHCs).

The C-I bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. This allows for the introduction of a wide array of substituents at the 4-position of the imidazole ring. Researchers can leverage this reactivity to construct complex, multi-dentate ligands with tailored steric and electronic properties. researchgate.netmdpi.com The Boc-protecting group can be selectively removed under acidic conditions to reveal the N-H group, which can then act as a coordination site for a metal center or be further functionalized. dicp.ac.cn This stepwise approach provides precise control over the final ligand architecture, enabling the synthesis of catalysts for a variety of organic transformations.

The ability to introduce diverse functional groups via cross-coupling makes this precursor valuable for creating libraries of ligands for catalyst screening and optimization. For instance, aryl or alkyl groups can be introduced to fine-tune the ligand's properties, influencing the activity and selectivity of the resulting metal complex. researchgate.net

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, prized for their strong σ-donor character which forms robust bonds with metal centers. researchgate.net Imidazolium (B1220033) salts are the direct precursors to these powerful ligands. orgsyn.orgbeilstein-journals.org

This compound is a strategic starting material for accessing functionalized NHC precursors. The general synthetic pathway involves:

Initial Functionalization (Optional): The iodo group at the C4 position can be replaced using cross-coupling chemistry to install a desired substituent.

Deprotection: The Boc group is removed from the N1 position.

N-Alkylation/Arylation: The resulting 4-substituted-1H-imidazole is subsequently alkylated or arylated at both nitrogen atoms to generate a 1,3-disubstituted imidazolium salt. orgsyn.org This salt is the stable NHC precursor.

Carbene Generation: Treatment of the imidazolium salt with a suitable base deprotonates the C2 position, yielding the free N-heterocyclic carbene, which can be used directly in catalytic applications. researchgate.net

This methodology allows for the creation of NHCs with specific functionalities at the C4 position, which can be used to modulate the catalyst's properties or to anchor the catalytic complex to a support.

Imidazole-Based Ligands for Transition Metal Catalysis

Materials Science Applications

The imidazole moiety is a key component in a variety of functional materials due to its aromaticity, hydrogen-bonding capabilities, and coordination properties. rsc.org this compound provides a reactive handle to incorporate these properties into new materials.

This compound serves as a versatile building block for the synthesis of novel functional materials, such as specialized polymers and coatings. rsc.orgchemimpex.com The reactivity of the iodo-substituent allows for its incorporation into polymer backbones or as a pendant group through cross-coupling polymerization techniques. After deprotection, the imidazole nitrogen can be used for further modifications, such as quaternization to create ionic polymers or for metal coordination to produce metallopolymers with unique electronic, optical, or catalytic properties. These materials are investigated for applications in sensors, membranes, and electronic devices. chemimpex.com

A significant challenge in the commercialization of perovskite solar cells (PSCs) is the presence of defects in the perovskite crystal lattice, which lead to non-radiative recombination of charge carriers and degrade device efficiency and stability. mdpi.com Imidazole and its derivatives have been successfully employed as passivating agents to mitigate these defects. researchgate.net

Research has shown that introducing imidazole-based molecules can effectively passivate defects at the grain boundaries and surface of the perovskite film. mdpi.com The lone pair of electrons on the imidazole nitrogen atom can act as a Lewis base, coordinating with undercoordinated Pb²⁺ ions (Lewis acid defects) in the perovskite structure. mdpi.commdpi.com This interaction forms a Lewis acid-base adduct, which reduces trap states and suppresses non-radiative recombination. mdpi.com

Specifically, iodo-substituted imidazoles like 4-iodo-1H-imidazole have been introduced into perovskite precursor solutions to prevent defect formation, leading to a significant increase in the open-circuit voltage (Voc) of the resulting solar cell. mdpi.com The passivation leads to improved film crystallinity, larger grain sizes, and enhanced charge-carrier transport. mdpi.commdpi.com The use of various imidazole derivatives has resulted in notable improvements in power conversion efficiency (PCE) and long-term operational stability. mdpi.comrsc.org

Table 1: Impact of Imidazole-Based Passivation on Perovskite Solar Cell Performance

| Passivating Agent | Perovskite Type | Key Improvement | Performance Metric | Reference |

| 4-iodo-1H-imidazole | Not Specified | Prevents defect formation | Significant elevation in open-circuit voltage (Voc) | mdpi.com |

| 4,5-diiodoimidazole | Me-4PACz/perovskite | Enhanced defect passivation and crystallization | PCE increased to 24.10%; Voc increased from 1.12 V to 1.14 V | mdpi.com |

| 1-methy-3-benzyl-imidazolium bromide | FAPbI₃/spiro-OMeTAD | Passivates iodide vacancies and under-coordinated Pb²⁺ | Champion PCE reached 25.3% | rsc.org |

| 4-(trifluoromethyl)-1H-imidazole | Not Specified | Reduced defect density, larger grain sizes | PCE enhanced from 16.49% to 18.97% | mdpi.com |

Precursors for Novel Functional Materials

Agrochemical Research Intermediates

The imidazole ring is a common scaffold in a wide range of biologically active compounds, including many used in agriculture. rsc.org this compound, and its deprotected form 4-iodo-1H-imidazole, are investigated as crucial intermediates in the synthesis of new agrochemicals. rsc.orgchemimpex.com The compound serves as a starting point for building more complex molecules designed to act as fungicides or herbicides. chemimpex.com The functional handles allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships to develop more potent and selective crop protection agents. The synthesis of 4-iodo-1H-imidazole is noted as important for creating chemical intermediates for introducing the imidazolyl group into larger molecules. google.com

Future Research Directions in 1 Boc 4 Iodo 1h Imidazole Chemistry

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic chemistry, aiming to reduce environmental impact through the use of benign solvents, catalysts, and energy-efficient processes. Future research in the synthesis of 1-Boc-4-iodo-1H-imidazole and its derivatives is expected to focus on these sustainable practices.

Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and solvents. A significant area for development lies in the adoption of greener alternatives. For instance, the use of biocatalysts, such as lemon juice, has shown promise in the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering a low-cost, biodegradable, and non-toxic catalytic system. researchgate.net Similarly, solvent-free grinding methods using catalysts like potassium dihydrogen phosphate (B84403) present an environmentally benign approach with advantages of high yields, simple workup, and short reaction times. phytojournal.com

Microwave-assisted synthesis is another avenue that aligns with green chemistry principles by enabling rapid and efficient reactions, often with higher yields compared to conventional heating. wjbphs.comresearchgate.net The exploration of greener solvents, such as water or ionic liquids, can further reduce the environmental footprint of imidazole (B134444) synthesis. wjbphs.comresearchgate.nettandfonline.com Ionic liquids, in particular, offer benefits as both solvents and catalysts and can often be recycled. tandfonline.com The synthesis of this compound itself can be achieved from 4-iodoimidazole (B15931) and di-tert-butyl dicarbonate (B1257347), a reaction that could be optimized using these green methodologies. chemicalbook.com

| Green Chemistry Approach | Key Advantages | Relevant Research |

| Biocatalysis (e.g., lemon juice) | Low-cost, biodegradable, non-toxic | researchgate.net |

| Solvent-free grinding | Good yields, easy workup, short reaction times | phytojournal.com |

| Microwave-assisted synthesis | Rapid reactions, high selectivity, improved yields | wjbphs.comresearchgate.net |

| Green solvents (e.g., water, ionic liquids) | Reduced environmental impact, potential for catalyst recycling | wjbphs.comresearchgate.nettandfonline.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The iodine substituent at the C4-position of the imidazole ring in this compound offers a reactive handle for a variety of transformations, particularly cross-coupling reactions. Future research will likely uncover novel reactivity patterns and unprecedented chemical transformations, expanding the synthetic utility of this building block.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have already been effectively used to introduce functionalized alkyl chains at the 2-position of iodoimidazoles for the synthesis of protein farnesyltransferase inhibitors. rsc.org Further exploration of different coupling partners and catalytic systems could lead to the synthesis of a wider array of substituted imidazoles.

Recent studies have demonstrated the use of vinyl azides as unprecedented substrates for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines, proceeding through both radical and ionic pathways. beilstein-journals.org This opens up new avenues for the construction of fused imidazole systems from iodoimidazole precursors. Furthermore, the development of novel imidazole-containing cyclic iodonium (B1229267) salts from 1-phenyl-5-iodoimidazole highlights the potential for creating highly reactive intermediates for subsequent transformations, such as heterocyclization reactions with elemental sulfur to afford benzo[5,1-b]imidazothiazoles. chemrxiv.orgchemrxiv.org The investigation of such unique reactivity could lead to the discovery of new classes of heterocyclic compounds with interesting biological properties.

Integration into High-Throughput and Flow Chemistry for Scalable Synthesis

The demand for larger quantities of functionalized imidazoles for applications in drug discovery and materials science necessitates the development of scalable and efficient synthetic methods. High-throughput screening and continuous flow chemistry are poised to play a crucial role in this endeavor.

Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. acs.orgacs.orgresearchgate.net The synthesis of 1H-4-substituted imidazoles has been successfully demonstrated in a high-temperature/high-pressure continuous flow setup, allowing for rapid reaction times and high purity of the products. acs.orgacs.orgresearchgate.net Applying these principles to the synthesis and functionalization of this compound could streamline the production of key intermediates for active pharmaceutical ingredients like daclatasvir. scielo.br Modular flow microreactors have also been developed for the selective synthesis of 4,5-disubstituted thiazoles and imidazoles, showcasing the versatility of this technology. cam.ac.uk

High-throughput synthesis protocols, often employing microreactions, have been developed for generating large libraries of compounds, such as zeolitic imidazolate frameworks (ZIFs), for screening in various applications. researchgate.netnih.gov Integrating such high-throughput techniques with the chemistry of this compound could accelerate the discovery of new materials and biologically active molecules.

| Technology | Advantages for Imidazole Synthesis |

| Continuous Flow Chemistry | Process intensification, enhanced safety, scalability, automation |

| High-Throughput Synthesis | Rapid generation of compound libraries, accelerated discovery |

Expanding Applications in Highly Complex Molecular Architectures

This compound serves as a valuable building block for the construction of more complex molecules, including natural products and pharmacologically active compounds. mdpi.com Future research will undoubtedly focus on expanding its application in the synthesis of highly complex molecular architectures.

The versatility of the iodoimidazole scaffold allows for its incorporation into a wide range of complex structures. For example, various 4-vinylimidazole derivatives, which can be prepared from the corresponding 4-iodoimidazoles, have been used in Diels-Alder reactions to construct intricate polycyclic systems. acs.org The ability to perform regioselective functionalization at different positions of the imidazole ring is crucial for its use in synthesizing complex targets. The development of methods for the synthesis of 1,4-disubstituted and 1,5-disubstituted imidazoles further enhances its utility in creating diverse molecular frameworks. rsc.orgnih.gov

The application of this compound and its derivatives in the synthesis of medicinally relevant compounds, such as inhibitors of p38 MAP kinase and protein farnesyltransferase, underscores its importance in drug discovery. rsc.orgacs.org As our understanding of its reactivity grows, so too will its application in the synthesis of novel, complex molecules with potential therapeutic value.

Synergistic Experimental and Computational Research Paradigms

The integration of computational chemistry with experimental studies provides a powerful approach to understanding and predicting the properties and reactivity of molecules. This synergistic paradigm is becoming increasingly important in the study of imidazole derivatives, including this compound.

Density Functional Theory (DFT) calculations have been widely used to study the electronic structure, reactivity, and spectroscopic properties of imidazole derivatives. bohrium.comresearchgate.netnih.gov These computational studies can provide valuable insights into reaction mechanisms, predict the feasibility of novel transformations, and guide the design of new catalysts and substrates. For example, DFT calculations have been employed to understand the corrosion-inhibiting effects of imidazole derivatives, correlating molecular structure with inhibitory efficiency. researchgate.netuin-alauddin.ac.id

Experimental and computational studies have also been combined to investigate the properties of N-functionalized imidazoles, providing guidance for the molecular design of ionic liquids. mdpi.com In the context of catalysis, experimental and computational studies have elucidated the mechanism of direct enantioselective C-acylation catalyzed by chiral bicyclic imidazoles. chinesechemsoc.org The application of such integrated approaches to this compound will undoubtedly accelerate the pace of discovery, enabling a more rational design of experiments and a deeper understanding of its chemical behavior.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Boc-4-iodo-1H-imidazole, and how can regioselectivity be ensured during iodination?

- Methodological Answer : The Boc-protected imidazole can be synthesized via sequential protection and halogenation. First, protect the 1H-imidazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in THF). For iodination, electrophilic substitution with N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C is common. Regioselectivity at the 4-position is influenced by steric and electronic factors; the Boc group directs iodination to the less hindered 4-position. Monitor reaction progress via TLC or LC-MS, and confirm regiochemistry using NOESY or COSY NMR .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC/GC-MS : Assess purity (>95% recommended for downstream reactions).

- NMR : Confirm regiochemistry via - and -NMR. Key signals include the Boc tert-butyl group (~1.3 ppm, singlet) and imidazole protons (e.g., H-2 and H-5 as singlets or doublets in DMSO-d₆).

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., SHELX refinement for small-molecule structures) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The Boc group is susceptible to acidic or prolonged basic conditions. Store the compound at –20°C under inert atmosphere (argon) in anhydrous DCM or THF. Avoid exposure to light (iodide may photodegrade). Monitor decomposition via periodic NMR or iodine liberation tests (starch-iodide paper) .

Advanced Research Questions

Q. How does the Boc group influence the reactivity of 4-iodoimidazole in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems are most effective?

- Methodological Answer : The Boc group stabilizes the imidazole ring during metal-catalyzed reactions. For Suzuki couplings, use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in a 1:1 mixture of THF and aqueous Na₂CO₃ (60–80°C). Monitor for Boc deprotection (e.g., byproduct tert-butanol via GC-MS). Alternative ligands (XPhos) enhance efficiency for sterically hindered substrates .

Q. What strategies mitigate competing side reactions (e.g., deiodination or ring-opening) during functionalization of this compound?

- Methodological Answer :

- Deiodination : Minimize by using low temperatures (<50°C) and avoiding strong reducing agents.

- Ring-opening : Prevent under basic conditions by using mild bases (K₂CO₃ instead of NaOH).

- Byproduct analysis : Employ high-resolution mass spectrometry (HRMS) to detect intermediates and optimize reaction stoichiometry .

Q. How can computational modeling (e.g., DFT) predict the electronic effects of the Boc and iodo groups on imidazole’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Use Gaussian or ORCA software to calculate Fukui indices and molecular electrostatic potentials (MEPs). The Boc group reduces electron density at the 4-position, enhancing iodide’s leaving-group ability. Compare activation energies for substitutions with amines or thiols to guide experimental conditions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound derivatives?

- Methodological Answer :

- Crystallography vs. NMR : Crystallography may reveal unexpected conformations (e.g., rotational isomers) not observed in solution-phase NMR. Use variable-temperature NMR to assess dynamic effects.

- Validation tools : Cross-check with SHELXL refinement for crystallographic data and DEPT-135 NMR for carbon typing .

Applications in Complex Molecule Synthesis

Q. What role does this compound play in synthesizing bioactive molecules (e.g., kinase inhibitors or antimicrobial agents)?

- Methodological Answer : The iodo group serves as a handle for late-stage diversification. Case studies include:

- Kinase inhibitors : Suzuki coupling with pyridylboronic acids to introduce heteroaryl motifs.

- Antimicrobials : Ullmann coupling with thiols to form imidazole-thioether derivatives.

Validate bioactivity via enzymatic assays (e.g., MIC for antimicrobials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.